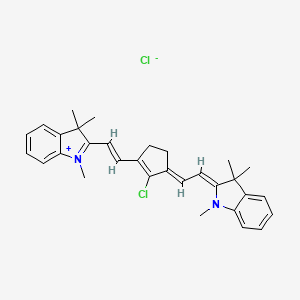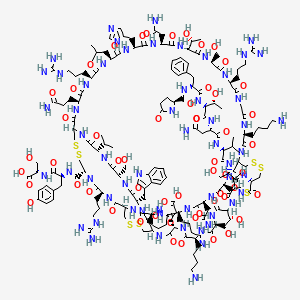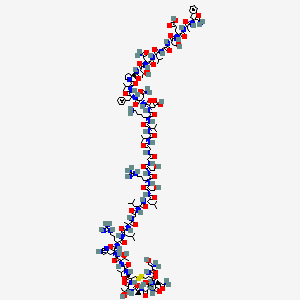
2,5-Anhydro-D-mannofuranose oxime
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Anhydro-D-mannofuranose oxime is a chemical compound with the molecular formula C6H11NO5 and a molecular weight of 177.16 g/mol . It is primarily used in research settings and is not intended for diagnostic or therapeutic use . This compound is derived from 2,5-anhydro-D-mannofuranose, a sugar derivative, and is often utilized in the synthesis of various functional biomacromolecules .
作用机制
Target of Action
The primary target of 2,5-Anhydro-D-mannofuranose Oxime is chitosan oligosaccharides (COS) . Chitosan is a linear copolymer of β- (1→4)-linked d-glucosamine (GlcN) and N-acetyl d-glucosamine (GlcNAc) units in various proportions . The compound interacts with the reducing-end unit of COS, which is composed of 2,5-anhydro-d-mannofuranose (amf) .
Mode of Action
This compound interacts with its targets through a process known as reductive amination . The compound is synthesized by both oximation and reductive amination ways .
Biochemical Pathways
The biochemical pathway involved in the action of this compound is the nitrous acid depolymerization of chitosan . This process enables the synthesis of singular chitosan oligosaccharides (COS) since their reducing-end unit is composed of 2,5-anhydro-d-mannofuranose (amf) .
Pharmacokinetics
The compound’s molecular weight is177.16 , which could influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of the action of this compound is the formation of dioxyamine-linked COS-amf . The chemical structure of the resulting compound is fully characterized by 1H- and 13C-NMR spectroscopies and MALDI-TOF mass spectrometry . The coupling of chemically attractive linkers such as dioxyamines at the reducing end of COS-amf forms a relevant strategy for the development of advanced functional COS-based conjugates .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-anhydro-D-mannofuranose oxime typically involves the nitrous acid depolymerization of chitosan, which results in the formation of 2,5-anhydro-D-mannofuranose . This intermediate can then be reacted with hydroxylamine to form the oxime derivative . The reaction conditions often include acidic media and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
This includes the use of nitrous acid for depolymerization and subsequent reactions with hydroxylamine .
化学反应分析
Types of Reactions
2,5-Anhydro-D-mannofuranose oxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: It can be reduced to form amine derivatives.
Substitution: The oxime group can be substituted with other functional groups to form new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include nitrous acid for depolymerization, hydroxylamine for oxime formation, and various oxidizing and reducing agents for further modifications .
Major Products
The major products formed from these reactions include various derivatives of 2,5-anhydro-D-mannofuranose, such as dioxyamine-linked chitooligosaccharides .
科学研究应用
2,5-Anhydro-D-mannofuranose oxime has several scientific research applications, including:
Chemistry: Used in the synthesis of functional biomacromolecules and as a building block for advanced conjugates.
Biology: Utilized in the study of chitosan oligosaccharides and their biological properties.
Medicine: Investigated for its potential antibacterial, antiviral, and antifungal activities.
Industry: Applied in the development of water-soluble chitosan oligomers for various industrial applications.
相似化合物的比较
2,5-Anhydro-D-mannofuranose oxime can be compared with other similar compounds, such as:
2,5-Anhydro-D-mannofuranose: The parent compound from which the oxime is derived.
Chitosan Oligosaccharides: Functional biomacromolecules that share similar biological properties.
Dioxyamine-linked Chitooligosaccharides: Advanced conjugates formed by linking dioxyamines to 2,5-anhydro-D-mannofuranose.
The uniqueness of this compound lies in its ability to form various derivatives through its oxime group, making it a versatile compound for research and industrial applications .
属性
IUPAC Name |
(2R,3S,4S,5R)-2-[(E)-hydroxyiminomethyl]-5-(hydroxymethyl)oxolane-3,4-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO5/c8-2-4-6(10)5(9)3(12-4)1-7-11/h1,3-6,8-11H,2H2/b7-1+/t3-,4-,5-,6-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOWIEQVCSWOMAE-VUZDSOHLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(O1)C=NO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H](O1)/C=N/O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[Hydroxy-[3-oxo-2-[2-oxo-1-(6-oxo-1H-purin-9-yl)ethoxy]propoxy]phosphoryl] phosphono hydrogen phosphate](/img/structure/B1139601.png)
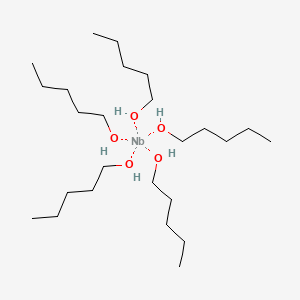
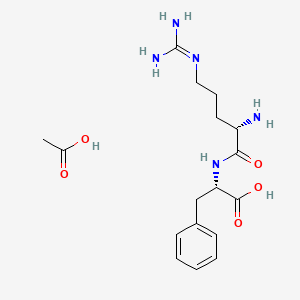
![diexo-3-Amino-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid ethyl ester hydrochloride](/img/structure/B1139610.png)
